molecular formula C27H26O11 B013055 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone CAS No. 100349-06-2

7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone

Cat. No. B013055
M. Wt: 526.5 g/mol
InChI Key: JKZAEYKWDZYMJV-BMFNZSJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone, also known as AD-32, is a synthetic derivative of the anthracycline antibiotic, doxorubicin. It has been found to possess potent anticancer properties and has been the subject of extensive scientific research in recent years.

Mechanism Of Action

The mechanism of action of 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication in cancer cells. This inhibition leads to the accumulation of DNA damage and ultimately results in cancer cell death.

Biochemical And Physiological Effects

7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop a blood supply. Additionally, 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone has been found to modulate the immune system, enhancing the body's ability to fight cancer cells.

Advantages And Limitations For Lab Experiments

7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone has several advantages for laboratory experiments. It is highly potent and effective against a wide range of cancer types. Additionally, it has been shown to be effective against cancer cells that have become resistant to other chemotherapy agents. However, 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone also has some limitations. It is highly toxic and can cause significant side effects, which can limit its use in laboratory experiments.

Future Directions

There are several potential future directions for research on 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone. One area of interest is the development of combination therapies that include 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone with other chemotherapy agents. Another area of interest is the development of targeted delivery systems that can deliver 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone directly to cancer cells, reducing its toxicity to healthy cells. Additionally, research is ongoing to identify biomarkers that can predict which patients will respond best to 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone treatment.
In conclusion, 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone is a synthetic derivative of doxorubicin that has potent anticancer properties. Its mechanism of action involves the inhibition of topoisomerase II, leading to cancer cell death. 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone has been extensively studied in vitro and in vivo and has shown promise in the treatment of a wide range of cancer types. Future research directions include the development of combination therapies and targeted delivery systems, as well as the identification of biomarkers to predict treatment response.

Synthesis Methods

The synthesis of 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone involves the modification of the doxorubicin molecule through the addition of a pentafuranosyl group at the 7th position. This modification enhances the molecule's ability to target cancer cells and increases its potency.

Scientific Research Applications

7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone has been extensively studied in vitro and in vivo for its anticancer properties. It has been found to be effective against a wide range of cancer types, including breast, lung, colon, and prostate cancer. Studies have also shown that 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone is effective against cancer cells that have become resistant to other chemotherapy agents.

properties

CAS RN

100349-06-2

Product Name

7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone

Molecular Formula

C27H26O11

Molecular Weight

526.5 g/mol

IUPAC Name

(2S,3S,5S)-2-methyl-5-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxolane-3-carbaldehyde

InChI

InChI=1S/C27H26O11/c1-11-12(9-28)6-18(37-11)38-16-8-27(35,17(30)10-29)7-14-20(16)26(34)22-21(24(14)32)23(31)13-4-3-5-15(36-2)19(13)25(22)33/h3-5,9,11-12,16,18,29,32,34-35H,6-8,10H2,1-2H3/t11-,12+,16-,18-,27-/m0/s1

InChI Key

JKZAEYKWDZYMJV-BMFNZSJVSA-N

Isomeric SMILES

C[C@H]1[C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)C=O

SMILES

CC1C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)C=O

Canonical SMILES

CC1C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)C=O

Other CAS RN

100349-06-2

synonyms

7-O-(2,3,5-trideoxy-3-C-formyl-alpha-L-threo-pentafuranosyl)doxomycinone
7-O-(2,3,5-trideoxy-3-C-formylpentafuranosyl)adriamycinone
7-TFPA

Origin of Product

United States

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